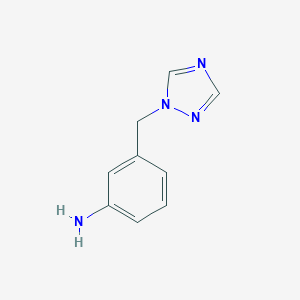
3-(1H-1,2,4-triazol-1-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,4-triazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C9H10N4 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The InChI code for 3-(1H-1,2,4-triazol-1-ylmethyl)aniline is 1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 . This indicates the presence of a 1,2,4-triazole ring attached to an aniline group via a methylene bridge.Physical And Chemical Properties Analysis
3-(1H-1,2,4-triazol-1-ylmethyl)aniline is a solid at room temperature . It has a molecular weight of 174.21 .Applications De Recherche Scientifique
Pharmaceutical Development
Triazole derivatives, including compounds similar to 3-(1H-1,2,4-triazol-1-ylmethyl)aniline, have been extensively studied for their potential in drug discovery due to their diverse biological activities. These compounds exhibit anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of new chemical entities targeting various diseases, highlighting their significance in pharmaceutical research and development Ferreira et al., 2013.
Material Science
In material science, triazole derivatives are promising for the development of proton-conducting membranes in fuel cells. These compounds improve the basic characteristics of electrolyte membranes, increase thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. This makes them suitable for creating heat-resistant and electrochemically stable membranes with applications in energy conversion and storage Prozorova & Pozdnyakov, 2023.
Chemical Synthesis
The synthesis and functionalization of triazole compounds are critical for advancing both pharmaceuticals and materials science. Innovative synthetic routes for triazole derivatives, including eco-friendly methods and click chemistry, have been developed to support the efficient creation of biologically active and structurally complex molecules. These advancements not only enhance the potential for drug development but also contribute to the creation of new materials with specialized functions Kaushik et al., 2019.
Corrosion Inhibition
1,2,3-Triazole derivatives are also recognized for their effectiveness as corrosion inhibitors for metal surfaces. These compounds, prepared through copper-catalyzed azide-alkyne cycloaddition reactions, offer environmentally friendly and efficient solutions for protecting metals and alloys in aggressive media. Their application in corrosion inhibition is a testament to the versatility of triazole derivatives beyond pharmaceuticals, extending into industrial applications Hrimla et al., 2021.
Safety And Hazards
Propriétés
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFINNEVQJQXPHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424311 |
Source


|
| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
CAS RN |
127988-22-1 |
Source


|
| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
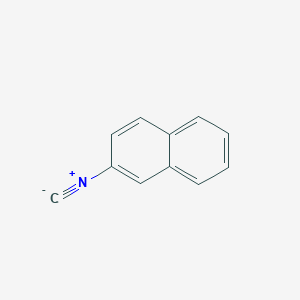
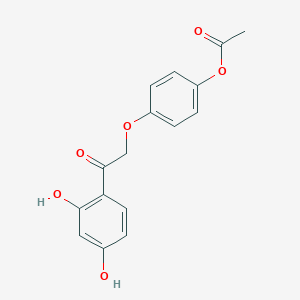

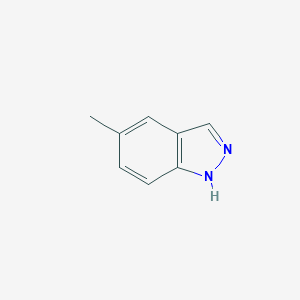

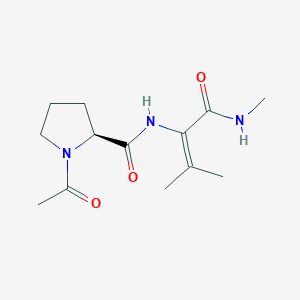
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
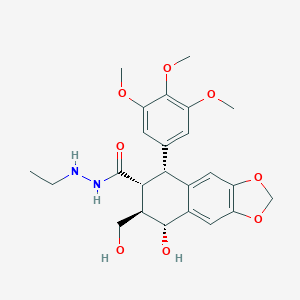
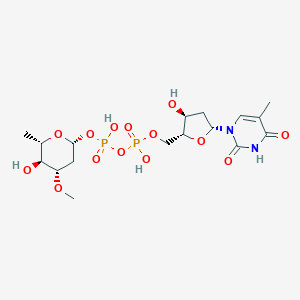
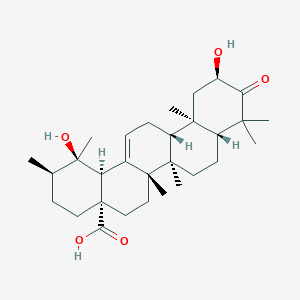


![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)